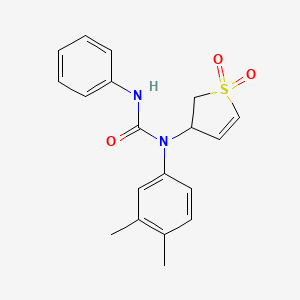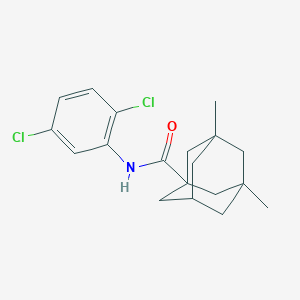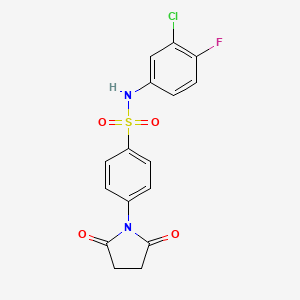
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea, also known as DMTU, is a synthetic antioxidant that has been extensively studied for its potential use in various scientific applications. This compound has shown promising results in protecting against oxidative stress and has been used in several biochemical and physiological experiments.
作用机制
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS) that can cause oxidative damage to cells. It also inhibits lipid peroxidation, a process that can lead to cellular damage and death. N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea has been shown to interact with several cellular signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant responses in cells.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea has been shown to have several biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It has also been shown to improve mitochondrial function and reduce cellular damage in various models of oxidative stress. In addition, N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea in lab experiments is its potent antioxidant properties, which can help to protect cells from oxidative damage. It is also relatively easy to synthesize and has a long shelf life. However, one limitation of using N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea is that it may interact with other cellular pathways and could potentially interfere with the results of some experiments.
未来方向
There are several future directions for research on N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea. One area of interest is investigating its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanisms underlying its antioxidant effects and to identify potential drug targets for the development of new treatments for oxidative stress-related diseases. Finally, more research is needed to determine the optimal dosing and administration of N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea in various experimental models.
合成方法
The synthesis of N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea involves the reaction of 3,4-dimethylaniline with phenyl isocyanate in the presence of a catalyst. The resulting product is then treated with thionyl chloride to yield the final product, N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea.
科学研究应用
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea has been widely used in various scientific research applications due to its potent antioxidant properties. It has been shown to protect against oxidative stress in several in vitro and in vivo models, including neuronal cells, liver cells, and heart cells. N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea has also been used in studies investigating the effects of oxidative stress on aging, inflammation, and cancer.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-1-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-14-8-9-17(12-15(14)2)21(18-10-11-25(23,24)13-18)19(22)20-16-6-4-3-5-7-16/h3-12,18H,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNNNLXUIYDHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-1-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-phenylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5065086.png)

![N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5065099.png)
![1-(4-fluorobenzyl)-N-[3-(1H-indol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065105.png)
![2-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5065119.png)

![2-amino-5,6,7-trimethyl-1-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium perchlorate](/img/structure/B5065129.png)


![N-(3-isoxazolylmethyl)-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5065171.png)
![N-[3-(acetylamino)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5065178.png)
![methyl 6-ethyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5065183.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5065184.png)